

An In-depth Technical Guide to 3-amino-4-bromo-N-cyclohexylbenzamide

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Compound of Interest

Compound Name: 3-amino-4-bromo-N-cyclohexylbenzamide

Cat. No.: B581369

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **3-amino-4-bromo-N-cyclohexylbenzamide**. While specific experimental data for this compound is not extensively available in public literature, this document compiles information from chemical databases and analogous compounds to offer a detailed profile for research and development purposes.

Molecular Structure and Chemical Properties

3-amino-4-bromo-N-cyclohexylbenzamide is a substituted benzamide with a molecular formula of $C_{13}H_{17}BrN_2O$ and a molecular weight of 297.19 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The structure features a central benzamide core with an amino group at the 3-position, a bromine atom at the 4-position, and a cyclohexyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	1177210-71-7	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₇ BrN ₂ O	[1] [2] [3]
Molecular Weight	297.19 g/mol	[1] [2] [3]
Canonical SMILES	C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)N	
InChI Key	(Not available)	
Predicted LogP	(Not available)	
Predicted Boiling Point	(Not available)	
Predicted Melting Point	(Not available)	

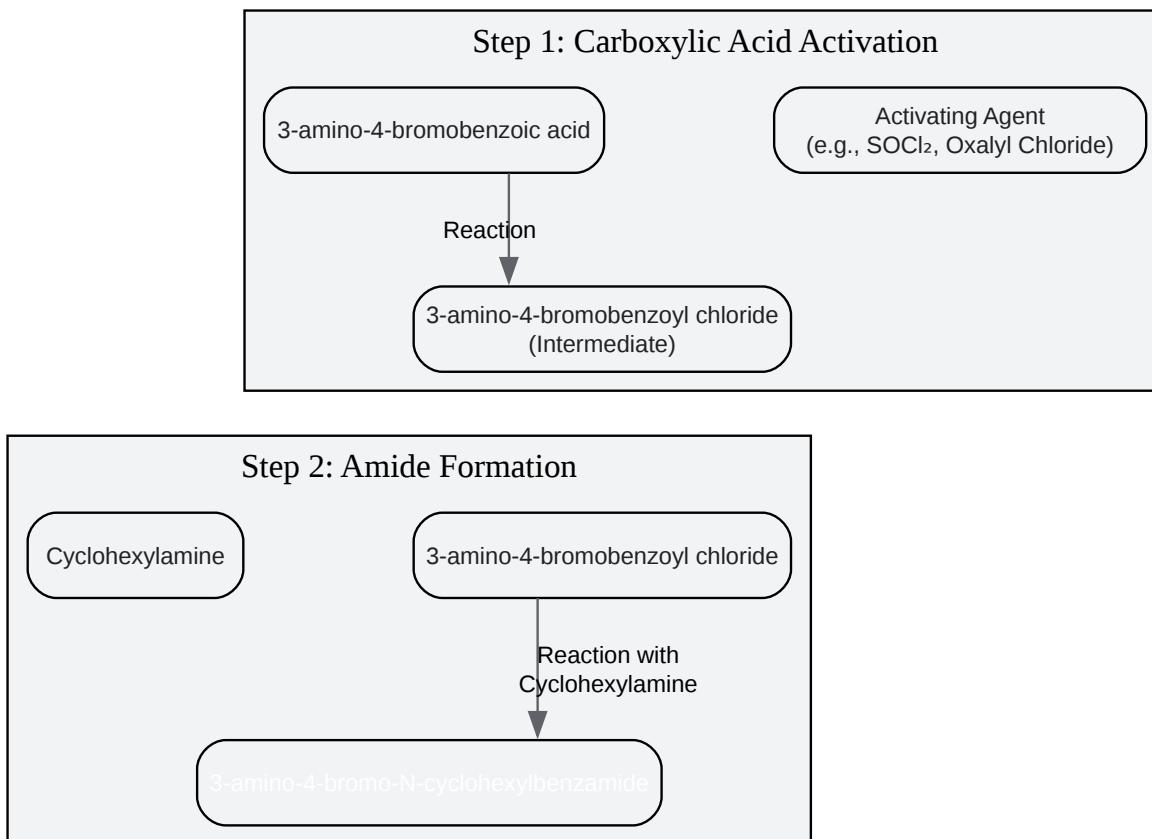
Note: Predicted values are based on computational models and should be confirmed experimentally.

Synthesis

A specific, experimentally verified protocol for the synthesis of **3-amino-4-bromo-N-cyclohexylbenzamide** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of amides from carboxylic acids and amines. The logical precursor for this synthesis is 3-amino-4-bromobenzoic acid.

Proposed Synthetic Pathway

The synthesis would likely proceed via the activation of the carboxylic acid group of 3-amino-4-bromobenzoic acid, followed by nucleophilic acyl substitution with cyclohexylamine.



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Caption: Proposed two-step synthesis of **3-amino-4-bromo-N-cyclohexylbenzamide**.

Detailed Experimental Protocol (Hypothetical)

Materials:

- 3-amino-4-bromobenzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride
- Cyclohexylamine
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Triethylamine (Et_3N) or other non-nucleophilic base
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:**Step 1: Formation of the Acyl Chloride**

- To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-bromobenzoic acid (1.0 eq).
- Add anhydrous DCM or THF.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
- Remove the solvent and excess reagent under reduced pressure to yield the crude 3-amino-4-bromobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

- Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere.
- In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF.
- Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-16 hours, or until the reaction is complete (monitored by TLC).
- Quench the reaction by adding water.
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure **3-amino-4-bromo-N-cyclohexylbenzamide**.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (3H) in the range of δ 6.5-8.0 ppm.- N-H proton of the amide as a broad singlet.- Amino group (NH₂) protons as a broad singlet.- Cyclohexyl protons (11H) as a series of multiplets in the upfield region (δ 1.0-4.0 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (C=O) around δ 165-170 ppm.- Aromatic carbons in the range of δ 110-150 ppm.- Cyclohexyl carbons in the upfield region (δ 20-60 ppm).
IR (Infrared)	<ul style="list-style-type: none">- N-H stretching of the primary amine (two bands) around 3300-3500 cm⁻¹.- N-H stretching of the secondary amide around 3300 cm⁻¹.- C=O stretching of the amide around 1630-1680 cm⁻¹.- C-N stretching around 1200-1400 cm⁻¹.- C-Br stretching in the fingerprint region.
Mass Spec (MS)	<ul style="list-style-type: none">- A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities for **3-amino-4-bromo-N-cyclohexylbenzamide** have not been reported. However, the benzamide scaffold is present in a wide range of biologically active molecules. Derivatives of 3-aminobenzamide are known to exhibit various pharmacological activities.

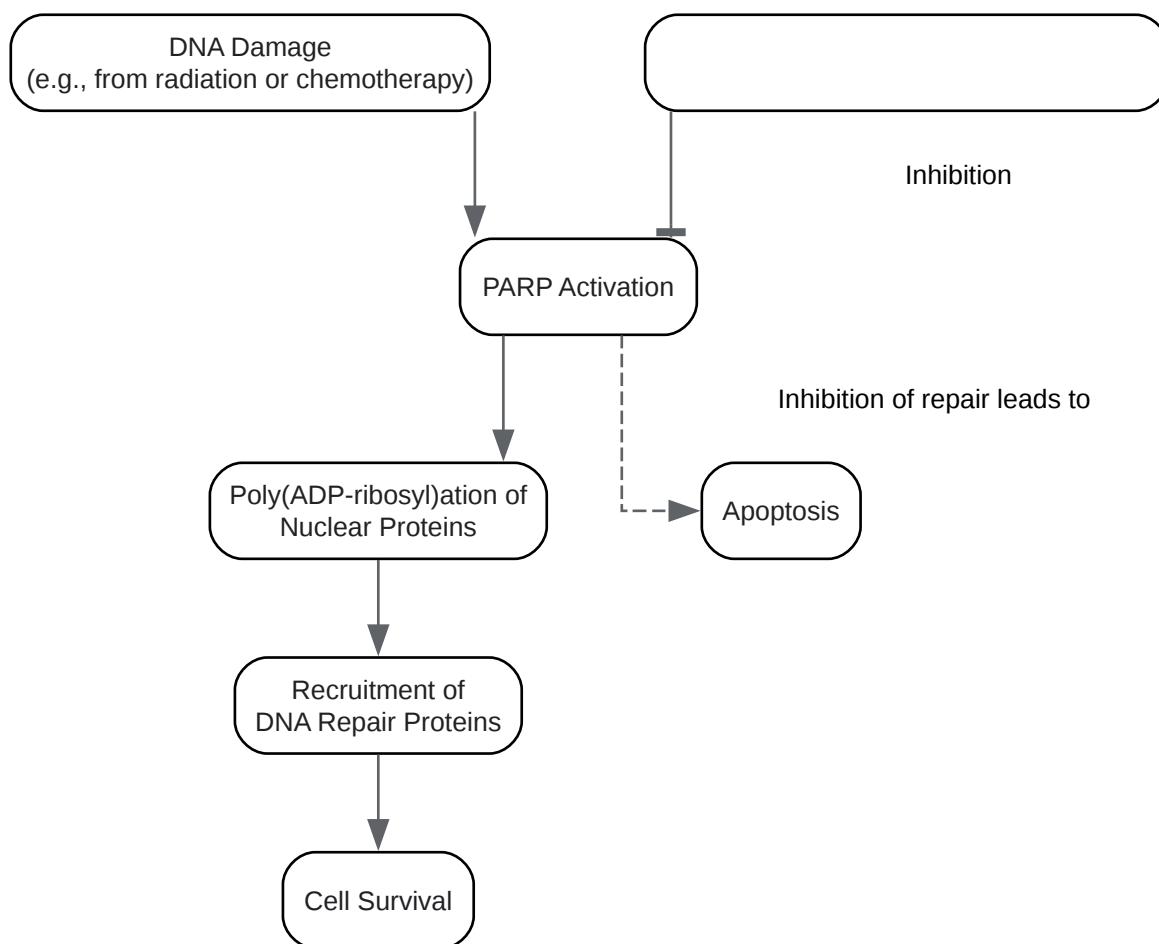
Potential Therapeutic Areas

- **PARP Inhibition:** 3-Aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are being investigated as anticancer agents.
- **Antimicrobial and Antifungal Activity:** Substituted benzamides have shown promise as antimicrobial and antifungal agents.

- CNS Activity: Certain benzamide derivatives act as ligands for central nervous system receptors and have been explored for the treatment of neurological and psychiatric disorders.

Hypothetical Signaling Pathway Involvement

Given the potential for PARP inhibition based on the 3-aminobenzamide moiety, a logical workflow for investigating its biological effect would involve assessing its impact on DNA repair pathways.



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Caption: Potential mechanism of action via PARP inhibition.

Conclusion

3-amino-4-bromo-N-cyclohexylbenzamide is a compound with potential for further investigation in medicinal chemistry and drug development. While experimental data is currently sparse, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The predicted properties and proposed synthetic route offer a starting point for researchers interested in this and related molecules. Further experimental validation is necessary to confirm the information presented herein.

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